3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride
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Overview
Description
(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique bicyclic structure that includes both pyridine and oxazepine rings, making it an interesting subject for chemical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazepine ring, potentially opening it to form simpler structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of substituted pyrido-oxazepine derivatives.
Scientific Research Applications
Chemistry: The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: In the pharmaceutical industry, this compound can serve as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders.
Mechanism of Action
The mechanism of action of (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. Pathways involved may include neurotransmitter regulation and signal transduction processes.
Comparison with Similar Compounds
- 3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one
- 3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one acetate
Uniqueness: The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for biological and medicinal applications compared to its non-salt counterparts. Additionally, the specific stereochemistry (S)-enantiomer may exhibit different biological activity and selectivity compared to the racemic mixture or the ®-enantiomer.
Properties
Molecular Formula |
C9H12ClN3O2 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
3-amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride |
InChI |
InChI=1S/C9H11N3O2.ClH/c1-12-8-7(3-2-4-11-8)14-5-6(10)9(12)13;/h2-4,6H,5,10H2,1H3;1H |
InChI Key |
DNLDPHVSHAIUNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(COC2=C1N=CC=C2)N.Cl |
Origin of Product |
United States |
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